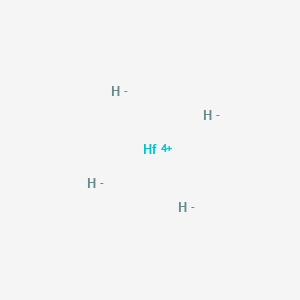

Hafnium tetrahydride

Vue d'ensemble

Description

Hafnium tetrahydrate is a compound with the molecular formula H8HfO4 . It is used in the production of pure hafnium . Hafnium tetrachloride is a precursor in the production of pure hafnium .

Synthesis Analysis

Hafnium oxide nanoparticles were synthesized by a hydrothermal route, using hafnium tetrachloride (HfCl4) as the starting material and sodium hydroxide (NaOH) to adjust the pH . Nano-crystalized HfC was successfully synthesized based on an aqueous solution-derived precursor using hafnium tetrachloride and sucrose as raw materials .Molecular Structure Analysis

The natural population analysis (NPA) charge on the hafnium center is significantly reduced upon coordination by diamide ligand . The coordination connection of organic linkers to the metal clusters leads to the formation of metal–organic frameworks (MOFs), where the metal clusters and ligands are spatially entangled in a periodic manner .Chemical Reactions Analysis

The formation of hafnium oxide nanoparticles is probably related to their crystal cell structure, thermodynamic and kinetic stabilities . The Hf(OH)62 ion is assigned to the precursory hydro-complex for the formation of HfO2 nanoparticles transformed from Hf(OH)4 gel .Physical And Chemical Properties Analysis

Hafnium is a heavy, hard, and ductile metal . It has a high melting point, chemical stability with semiconductor, high refractive index and relatively high dielectric constant . Hafnium tetrachloride is a solid source material for the atomic layer Thin Film Deposition (ALD) of hafnium oxide films .Applications De Recherche Scientifique

Structural Applications at Low and Intermediate Temperatures : Hafnia (HfO₂) and Hafnium-based materials are considered useful for structural applications at temperatures below 1000 °C due to their high transformation toughening potential, especially in HfO₂-toughened ceramics (HTCs) (Wang, Li, & Stevens, 1992).

Electronic Applications : Hafnium tetrachloride, a precursor for atomic layer deposition of HfO₂, is significant in electronic applications. The incorporation of chlorine during deposition influences the electrical properties of HfO₂, which is important for applications in field-effect transistors and resistive memory (Sun et al., 2007).

Nonvolatile Memory Device Applications : Research on resistive switching characteristics of Hafnium oxide suggests potential applications in nonvolatile memory devices. HfO₂ films grown using metallorganic chemical vapor deposition (MOCVD) exhibit significant resistance switching behavior, making them suitable for memory storage technologies (Lee, Kim, Rhee, & Yong, 2008).

Oxygen Getter in Electronic Applications : Hafnium's role as an oxygen getter in electronic applications is noteworthy. Its ability to control oxygen stoichiometry, especially in hafnium dioxide (HfO₂) used in transistors and memory, is crucial for the functionality and longevity of these devices (O’Hara, Bersuker, & Demkov, 2014).

Catalysis : Silica grafted hafnium hydride complexes have been developed for catalysis applications. These complexes show promising results in hydrogenolysis of alkanes and hydrogenation of olefins, highlighting the potential of Hafnium-based catalysts (ReyesSheila et al., 1993).

Application in Large Fast Reactors : The use of Hafnium hydride (Hf-hydride) in control rods for large fast reactors has been explored. Hf-hydride offers advantages such as longer lifetime and comparable core performances to traditional materials used in reactor control rods (Iwasaki & Konashi, 2009).

Safety And Hazards

Orientations Futures

Hafnium tetrachloride is a solid source material for the atomic layer Thin Film Deposition (ALD) of hafnium oxide films . The coordination connection of organic linkers to the metal clusters leads to the formation of metal–organic frameworks (MOFs), where the metal clusters and ligands are spatially entangled in a periodic manner . This has great potential for various applications including membrane development, diversified types of catalytic reactions, irradiation absorption in nuclear waste treatment, water production and wastewater treatment .

Propriétés

IUPAC Name |

hafnium(4+);hydride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Hf.4H/q+4;4*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSXSTNIHZFKNLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H-].[H-].[H-].[H-].[Hf+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4Hf | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40622063 | |

| Record name | Hafnium tetrahydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hafnium tetrahydride | |

CAS RN |

12656-74-5 | |

| Record name | Hafnium tetrahydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3S,4R,5R)-2-[(1S,2R,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B79845.png)

![(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]butanedioic acid](/img/structure/B79853.png)